Isobornyl propanoate

Vapor pressure Formulation substantivity Fragrance longevity

Isobornyl propanoate (also known as isobornyl propionate) is a bicyclic monoterpenoid ester formed from isoborneol and propionic acid, with the molecular formula C13H22O2 and a molecular weight of 210.32 g/mol. It is classified primarily as a synthetic flavoring substance (FEMA and fragrance ingredient, approved for direct addition to food for human consumption.

Molecular Formula C13H22O2
Molecular Weight 210.31 g/mol
CAS No. 2756-56-1
Cat. No. B1260535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsobornyl propanoate
CAS2756-56-1
Synonymsisobornyl propionate
Molecular FormulaC13H22O2
Molecular Weight210.31 g/mol
Structural Identifiers
SMILESCCC(=O)OC1CC2CCC1(C2(C)C)C
InChIInChI=1S/C13H22O2/c1-5-11(14)15-10-8-9-6-7-13(10,4)12(9,2)3/h9-10H,5-8H2,1-4H3/t9-,10-,13+/m1/s1
InChIKeyFAFMZORPAAGQFV-BREBYQMCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in water, oils, Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Isobornyl Propanoate (CAS 2756-56-1): Physicochemical & Regulatory Baseline for the Monoterpene Propionate Ester


Isobornyl propanoate (also known as isobornyl propionate) is a bicyclic monoterpenoid ester formed from isoborneol and propionic acid, with the molecular formula C13H22O2 and a molecular weight of 210.32 g/mol [1]. It is classified primarily as a synthetic flavoring substance (FEMA 2163) and fragrance ingredient, approved for direct addition to food for human consumption [2]. The compound is commercially supplied as the racemic (DL) mixture with a typical purity of ≥97%, and the commercial product may contain minor amounts of the stereoisomer bornyl propionate [2].

Category
Flavor & fragrance research ester
Isomer form
Racemic DL mixture (exo configuration)
Purity context
≥97% commercial grade; bornyl propionate may be present
Regulatory reference
FEMA 2163; food-additive safety research context

Why Substituting Isobornyl Propanoate with Simple Acetate or Endo Analogs Fails: Evidence-Based Selectivity Drivers


Generic substitution of isobornyl propanoate with the in-class acetate congener (isobornyl acetate) or the endo stereoisomer (2-bornyl propionate) is not supported by safety and performance data. RIFM safety evaluations explicitly use isobornyl acetate as a structural read-across analog for isobornyl propanoate; however, the data reveal systematic divergences in volatility, hydrophobicity, and aqueous fate that preclude simple interchange [1]. Furthermore, the 2024 update to the RIFM assessment demonstrates that 2-bornyl propionate—the endo isomer—lacks the same natural occurrence profile in foods and does not have a completed REACH dossier as of May 2024, unlike the target exo isomer [2]. These distinctions are critical for formulation design (volatility, partition behavior), safety dossier compilation, and natural-identical ingredient sourcing.

Isobornyl acetate
Substantially higher volatility may alter fragrance release and substantivity; lower log Kow shifts partition behavior, affecting dermal and environmental modeling.
2-Bornyl propionate
No completed REACH dossier (pre-registered only) creates EU compliance risk; absent from natural-occurrence databases, restricting natural-identical labeling claims.

Quantitative Evidence for Selecting Isobornyl Propanoate over Isobornyl Acetate or 2-Bornyl Propionate


Vapor Pressure Reduction: 78% Lower Volatility Than Isobornyl Acetate Improves Formulation Substantivity

Isobornyl propanoate exhibits a vapor pressure of 3.146 Pa at 25°C (EPI Suite estimate), compared to 14.27 Pa for isobornyl acetate under identical estimation conditions, representing a 78% reduction [1]. This lower volatility translates directly into slower evaporation from finished consumer products, enhancing fragrance substantivity for longer-lasting olfactory impact. The difference originates from the higher molecular weight (+14 Da) and additional methylene unit of the propionate ester, both of which reduce the air-liquid partition tendency.

Vapor pressure
Head-to-head
3.146 Pa (target) 14.27 Pa (isobornyl acetate) 78% lower
Supports substantivity-driven formulation selection
EPI Suite estimate; experimental validation may differ
Vapor pressure Formulation substantivity Fragrance longevity

Log Kow Increase: 0.49 Log Units Higher Lipophilicity Versus Isobornyl Acetate Alters Partition Behavior

The estimated log Kow (octanol-water partition coefficient) of isobornyl propanoate is 4.35, compared to 3.86 for isobornyl acetate using the KOWWIN module in EPI Suite v1.68 [1]. This 0.49 log unit increase (approximately 3.1× higher Kow value) indicates significantly greater affinity for lipid phases, which affects both dermal penetration potential and environmental fate modeling (higher bioaccumulation potential). Safety assessors must account for this difference because the log Kow threshold of 4.0 can trigger additional environmental aquatic toxicity testing in some regulatory frameworks.

Log Kow
Head-to-head
4.35 (target) 3.86 (isobornyl acetate) +0.49 log units
May influence dermal penetration and environmental risk classification
KOWWIN v1.68; log Kow threshold implications for testing
Log Kow Lipophilicity Product safety assessment

Aqueous Solubility: 62% Lower Water Solubility Than Isobornyl Acetate Influences Environmental Exposure Modeling

The estimated water solubility of isobornyl propanoate is 7.491 mg/L at 25°C (WSKOW v1.42, EPI Suite), whereas isobornyl acetate is more water-soluble at 19.721 mg/L under identical estimation methodology [1]. This 62% reduction in aqueous solubility results from the propionate ester's longer alkyl chain, and it directly affects estimates of environmental exposure concentrations in surface water and wastewater partitioning.

Water solubility
Head-to-head
7.491 mg/L (target) 19.721 mg/L (isobornyl acetate) 62% lower
Affects environmental exposure modeling and equipment cleaning protocols
WSKOW v1.42 estimate; influent partitioning may vary
Water solubility Environmental fate Exposure assessment

Regulatory Coverage Gap: Isobornyl Propanoate Has a Completed REACH Dossier While the Endo Isomer 2-Bornyl Propionate Does Not

As reported in the 2024 RIFM safety assessment update, isobornyl propanoate (exo isomer, CAS 2756-56-1) has a completed REACH dossier (accessed 08/24/23), whereas 2-bornyl propionate (endo isomer, CAS 20279-25-8) had only been pre-registered as of the dossier check date of 05/23/24 without a completed dossier [1]. For European industrial users, this means isobornyl propanoate is immediately usable without further registration activities, while the endo isomer's regulatory status is unresolved. Additionally, isobornyl propanoate is reported to occur naturally in citrus fruits according to the VCF database, whereas 2-bornyl propionate is not reported in foods, a relevant distinction for natural-identical flavor labeling [1].

Regulatory & natural status
Head-to-head
REACH dossier available; VCF natural occurrence (citrus) 2-Bornyl propionate: pre-registered only; no VCF entry
Supports EU compliance and natural-identical labeling research
Dossier status as of 2023–2024; verify current ECHA records
REACH registration Regulatory compliance Procurement risk

Procurement-Guiding Application Scenarios for Isobornyl Propanoate Based on Quantified Differentiation


Long-Lasting Fragrance Formulations Requiring Reduced Top-Note Volatility

When formulating fine fragrances or household products targeting substantivity over 8 hours, isobornyl propanoate's 78% lower vapor pressure (3.146 Pa vs. 14.27 Pa for isobornyl acetate [1]) ensures a slower release profile, making it the technically preferable choice over the acetate congener for heart-to-base note transitions. The higher boiling point of 245 °C (vs. 225.89 °C estimated for the acetate) further supports this application [1].

EU Cosmetic and Fragrance Product Development with Streamlined Regulatory Compliance

For product development destined for the European market, isobornyl propanoate's completed REACH dossier eliminates the registration burden that a pre-registered-only analog such as 2-bornyl propionate would impose [2]. The existing RIFM safety clearance across seven human health endpoints plus environmental endpoints, with genotoxicity, repeated dose, reproductive, and skin sensitization all cleared, provides a ready-to-use safety package [1].

Natural-Identical Citrus Flavor Formulations Requiring VCF-Documented Occurrence

Isobornyl propanoate is documented in the Volatile Compounds in Food (VCF) database as occurring in citrus fruits, whereas 2-bornyl propionate is absent from the VCF [2]. This occurrence data supports natural-identical labeling claims and simplifies flavor dossier preparation for citrus-containing products, a differentiator not matched by the endo isomer.

Environmental Exposure Modeling and Green Chemistry Assessment

Risk assessors performing environmental fate modeling must use compound-specific input parameters: isobornyl propanoate's water solubility of 7.491 mg/L and log Kow of 4.35 differ substantially from the acetate (19.721 mg/L; 3.86) [1]. Using acetate data as a surrogate would underestimate bioaccumulation potential and overestimate aqueous dilution, leading to incorrect PEC/PNEC ratios.

Application
Selection Property
Validation Focus
Fragrance substantivity research
Vapor pressure profile
Release kinetics and heart-to-base transition
EU cosmetic ingredient compliance
REACH dossier completeness
Regulatory clearance verification (dossier vs pre-registration)
Natural-identical citrus flavor studies
VCF natural-occurrence documentation
Labeling eligibility and dossier support
Environmental fate modeling
Physicochemical input parameters (Log Kow, solubility)
PEC/PNEC ratio accuracy; avoid acetate surrogate
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